molecular formula C22H26N2O4 B267029 2-[(3-isopropoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

2-[(3-isopropoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

Numéro de catalogue B267029
Poids moléculaire: 382.5 g/mol
Clé InChI: HPHPEILQOSPVOB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(3-isopropoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide, commonly known as ITF2357, is a synthetic compound that belongs to the class of benzamides. It is a potent anti-inflammatory agent that has been studied extensively for its potential therapeutic applications in various diseases.

Mécanisme D'action

ITF2357 exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and the activation of nuclear factor-κB. It does this by inhibiting the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. By inhibiting histone deacetylase, ITF2357 alters the expression of genes involved in inflammation, leading to a reduction in the production of pro-inflammatory cytokines and the activation of nuclear factor-κB.
Biochemical and Physiological Effects:
ITF2357 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has been shown to have anti-tumor properties, inhibiting the growth of various cancer cell lines. It has also been shown to have neuroprotective properties, protecting neurons from damage caused by ischemia and oxidative stress. ITF2357 has been shown to have a good safety profile, with no significant toxicity observed in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of ITF2357 is its potent anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases. It has also been shown to have a good safety profile, which is important for the development of new therapeutics. However, one limitation of ITF2357 is its low solubility in water, which can make it difficult to administer in vivo. This can be overcome by formulating ITF2357 in a suitable vehicle or by using alternative administration routes.

Orientations Futures

There are several future directions for the development of ITF2357. One direction is the development of more soluble analogs of ITF2357, which would improve its bioavailability and make it easier to administer in vivo. Another direction is the investigation of the potential therapeutic applications of ITF2357 in various diseases, including inflammatory diseases, cancer, and neurodegenerative diseases. Additionally, the mechanism of action of ITF2357 could be further elucidated, which would provide insight into the regulation of inflammation and the development of new anti-inflammatory therapeutics.

Méthodes De Synthèse

The synthesis of ITF2357 involves several steps. The starting material is 3-isopropoxybenzoic acid, which is converted into the corresponding acid chloride using thionyl chloride. The resulting acid chloride is then reacted with N-(tetrahydro-2-furanylmethyl)aniline to give the corresponding amide. The amide is then converted into ITF2357 by reacting it with 4-dimethylaminopyridine and N,N'-dicyclohexylcarbodiimide in dichloromethane.

Applications De Recherche Scientifique

ITF2357 has been extensively studied for its anti-inflammatory properties and potential therapeutic applications in various diseases. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It has also been shown to inhibit the activation of nuclear factor-κB, a transcription factor that plays a key role in the regulation of inflammation. These properties make ITF2357 a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, Crohn's disease, and psoriasis.

Propriétés

Nom du produit

2-[(3-isopropoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

Formule moléculaire

C22H26N2O4

Poids moléculaire

382.5 g/mol

Nom IUPAC

N-(oxolan-2-ylmethyl)-2-[(3-propan-2-yloxybenzoyl)amino]benzamide

InChI

InChI=1S/C22H26N2O4/c1-15(2)28-17-8-5-7-16(13-17)21(25)24-20-11-4-3-10-19(20)22(26)23-14-18-9-6-12-27-18/h3-5,7-8,10-11,13,15,18H,6,9,12,14H2,1-2H3,(H,23,26)(H,24,25)

Clé InChI

HPHPEILQOSPVOB-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3CCCO3

SMILES canonique

CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3CCCO3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.